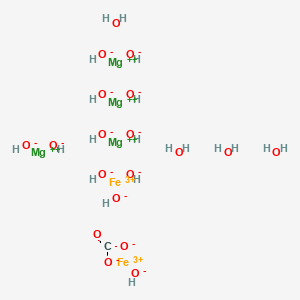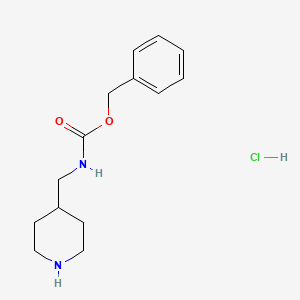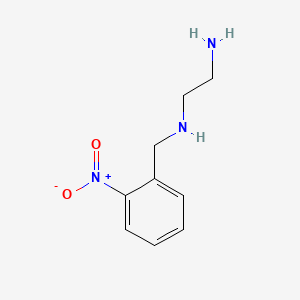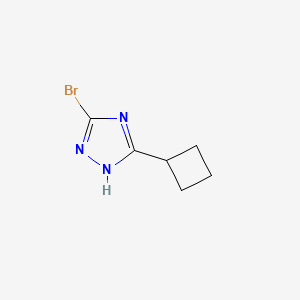
4-Fluoro-3,5-bis(tributylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3,5-bis(tributylstannyl)pyridine is a unique chemical compound with the empirical formula C29H56FNSn2 . It has a molecular weight of 675.18 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-bis(tributylstannyl)pyridine can be represented by the SMILES stringCCCC [Sn] (CCCC) (CCCC)c1cncc (c1F) [Sn] (CCCC) (CCCC)CCCC . The InChI key for this compound is BULNDTVEVKSTDB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-Fluoro-3,5-bis(tributylstannyl)pyridine is a solid at room temperature . Its flash point is not applicable .Applications De Recherche Scientifique
Organic Synthesis
4-Fluoro-3,5-bis(tributylstannyl)pyridine is a valuable building block in organic synthesis. Its stannyl groups are precursors for Stille coupling reactions, which are pivotal in constructing complex organic molecules. This compound is particularly useful in synthesizing fluorinated pyridines, which are important due to their presence in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound’s ability to introduce fluorine atoms into molecules is crucial. Fluorine atoms can significantly alter the biological activity of compounds, making them more lipophilic and improving their metabolic stability. This is essential for the development of new drugs .
Materials Science
The stannyl groups in 4-Fluoro-3,5-bis(tributylstannyl)pyridine can be used to create organometallic polymers with unique electronic properties. These materials have potential applications in the development of new types of semiconductors and conductive materials .
Agriculture
Fluorinated compounds, derived from this pyridine, are used to create more effective and stable pesticides and herbicides. The introduction of fluorine can lead to compounds with enhanced activity and reduced environmental impact .
Environmental Science
Research into the environmental fate of fluorinated compounds, including those derived from 4-Fluoro-3,5-bis(tributylstannyl)pyridine, is vital. These studies help understand the persistence and breakdown of such compounds in ecosystems, informing safer chemical design .
Analytical Chemistry
This compound is used as a standard or reference material in analytical methods, such as NMR spectroscopy and mass spectrometry, to identify and quantify fluorinated compounds in various samples .
Chemical Engineering
In chemical engineering, 4-Fluoro-3,5-bis(tributylstannyl)pyridine is used in process development for the synthesis of complex molecules. Its reactivity and stability under various conditions make it a versatile reagent for scaling up production .
Nanotechnology
The compound’s potential in nanotechnology lies in its ability to modify the surface properties of nanoparticles. This can lead to the development of novel catalysts, sensors, and drug delivery systems .
Mécanisme D'action
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It has several hazard statements including H301, H312, H315, H319, H360FD, H372, and H410 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using personal protective equipment .
Propriétés
IUPAC Name |
tributyl-(4-fluoro-5-tributylstannylpyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN.6C4H9.2Sn/c6-5-1-3-7-4-2-5;6*1-3-4-2;;/h3-4H;6*1,3-4H2,2H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNDTVEVKSTDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1F)[Sn](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56FNSn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656786 |
Source


|
| Record name | 4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
CAS RN |
1204580-75-5 |
Source


|
| Record name | 4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)


![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)


![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)

![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)
![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)

![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)

